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molecular formula C7H9BrN2O2S B8720650 N-(5-bromo-2-methylpyridin-3-yl)methanesulfonamide

N-(5-bromo-2-methylpyridin-3-yl)methanesulfonamide

Cat. No. B8720650
M. Wt: 265.13 g/mol
InChI Key: RJOYGCZILJTRKO-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

Methanesulfonyl chloride (97 μl) was added dropwise to 5-bromo-2-methyl-3-pyridinamine (Chempacific) (200 mg) in pyridine (5 ml). The reaction was stirred at room temperature for 20 min before addition of 2M HCl (aq) (5 ml) and extraction into DCM. The DCM was passed through a hydrophobic frit then dried under a stream of nitrogen. The residue was dissolved in DCM and washed through an aminopropyl cartridge (preconditioned with DCM) with DCM to give title compound, 77 mg.
Quantity
97 μL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[Br:6][C:7]1[CH:8]=[C:9]([NH2:14])[C:10]([CH3:13])=[N:11][CH:12]=1.Cl.C(Cl)Cl>N1C=CC=CC=1>[Br:6][C:7]1[CH:8]=[C:9]([NH:14][S:2]([CH3:1])(=[O:4])=[O:3])[C:10]([CH3:13])=[N:11][CH:12]=1

Inputs

Step One
Name
Quantity
97 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C)N
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then dried under a stream of nitrogen
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM
WASH
Type
WASH
Details
washed through an aminopropyl cartridge (preconditioned with DCM) with DCM

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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